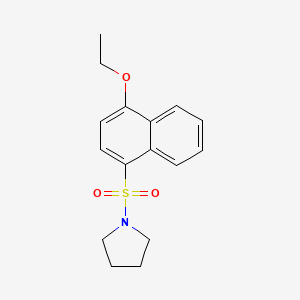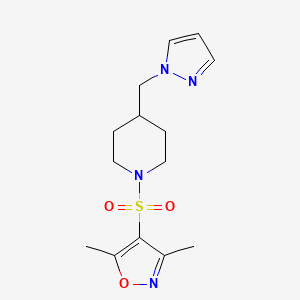![molecular formula C15H23NO2 B2499534 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine CAS No. 866157-38-2](/img/structure/B2499534.png)
3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine" is a derivative of oxazolidine, a class of heterocyclic organic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms forming a five-membered ring. Oxazolidines and their derivatives are of interest due to their applications in organic synthesis and medicinal chemistry, as they can serve as intermediates in the synthesis of various functionalized compounds .
Synthesis Analysis
The synthesis of oxazolidine derivatives can be achieved through various methods. For instance, the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines can be done from α-amino acid ethyl esters containing hydroxyl groups by fusion with aromatic aldehydes . Similarly, the synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives involves a cascade synthesis from diethyl 2-(ethoxymethylene)malonate, hydroxylamines, and amines . Although the specific synthesis of "3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione was determined using single-crystal X-ray diffraction, which can reveal the arrangement of atoms within the molecule . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, providing insights into the electronic structure of the compound .
Chemical Reactions Analysis
Oxazolidine derivatives can undergo a range of chemical reactions. For instance, they can form Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine . They can also be acetylated to give N-acetylderivatives, which upon cyclization can yield bicyclic compounds such as tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-diones . The reactivity of "3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine" in such reactions would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical properties of oxazolidine derivatives, such as melting points and crystal structures, can be determined experimentally . The chemical properties, including reactivity and stability, can be influenced by the substituents on the oxazolidine ring. For example, the presence of an ethyl group can affect the compound's hydrophobicity and its interaction with other molecules . Theoretical calculations, such as DFT, can provide additional information on properties like nonlinear optical properties, which are relevant for materials science applications .
Applications De Recherche Scientifique
Antioxidant Capacity Assays
The study by Ilyasov et al. (2020) discusses the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the specificity of reactions like coupling, which might bias comparisons between antioxidants. This research underscores the nuanced application of ABTS-based assays in evaluating antioxidant systems, especially in the context of tracking changes during storage and processing (Ilyasov et al., 2020).
Oxazolidinone Compounds
Diekema and Jones (2000) review the oxazolidinones, emphasizing their unique mechanism of protein synthesis inhibition and their activity against pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone, is highlighted for its clinical efficacy against resistant gram-positive organisms, suggesting potential applications for similar compounds in addressing antibiotic resistance (Diekema & Jones, 2000).
Polyphenols and Health Benefits
Rasouli, Farzaei, and Khodarahmi (2017) provide a comprehensive review of polyphenols, focusing on their health benefits against chronic diseases such as obesity, diabetes, and heart disease. This work highlights the significant role that phenolic compounds play in dietary strategies for disease prevention and health promotion, relevant to the broader study of organic compounds like 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine in health sciences (Rasouli et al., 2017).
Antibacterial Activity of Triazole-Containing Hybrids
Li and Zhang (2021) update on the development of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids with potent anti-Staphylococcus aureus activity. Their work emphasizes the broad-spectrum antibacterial potential of these compounds, including against drug-resistant forms, which may inform the development of new treatments based on similar chemical structures (Li & Zhang, 2021).
Novel Brominated Flame Retardants
Zuiderveen, Slootweg, and de Boer (2020) review the occurrence and potential risks of novel brominated flame retardants, including in indoor environments. This research is critical for understanding the environmental fate and health implications of such compounds, with relevance to the study and regulation of related chemicals in consumer products (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
3-[2-(4-ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-13-5-7-14(8-6-13)17-10-9-16-11-15(2,3)18-12-16/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHYJSSGZFQCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2CC(OC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
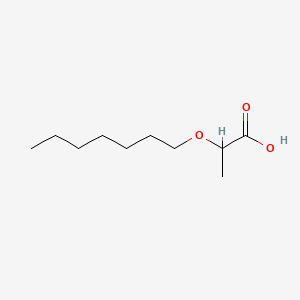
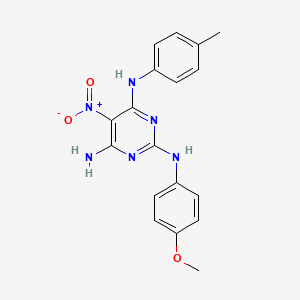
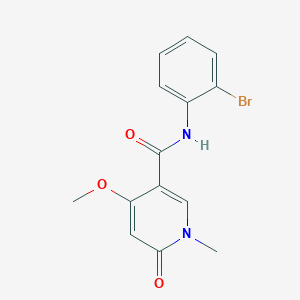
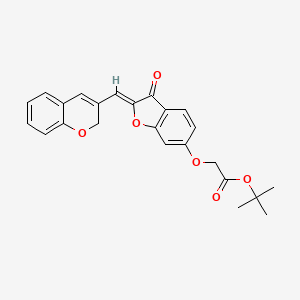

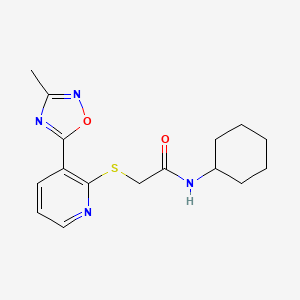
![3-(2-(2-fluorophenoxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2499463.png)



